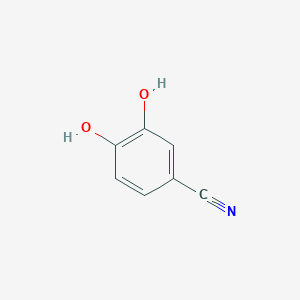

3,4-Dihydroxybenzonitrile

Vue d'ensemble

Description

3,4-Dihydroxybenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a cyano group attached to a benzene ring. This compound is particularly interesting due to the hydroxyl groups at the 3 and 4 positions, which can influence its chemical reactivity and physical properties. The compound is relevant in various chemical syntheses and has been studied for its potential applications in different fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of compounds related to 3,4-dihydroxybenzonitrile, such as 2-aminobenzonitriles, has been explored in various studies. For instance, an environmentally friendly procedure to obtain 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water has been developed, using inorganic base as the only promoter . Additionally, the synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes has been achieved using SnCl4 as a mediator . These methods highlight the versatility of benzonitrile derivatives in synthesizing heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of 3,4-dihydroxybenzonitrile and its derivatives has been examined through various spectroscopic and computational methods. The conversion of hydroxybenzonitriles into oxyanions has been studied, revealing significant spectral changes and structural rearrangements upon deprotonation . The solid-state structure of amino analogs of bisbenzonitriles has been determined using X-ray diffraction, showcasing different conformations and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of hydroxybenzonitrile derivatives has been explored in several contexts. For example, the inclusion of aminobenzonitrile isomers by a diol host compound has been studied, showing selective hydrogen bonding interactions . The formation of isostructures, polymorphs, and solvates with 3,5-dihalo-4-hydroxybenzonitriles demonstrates the ability of these compounds to engage in specific intermolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydroxybenzonitrile derivatives have been investigated, particularly in the context of liquid crystals. The synthesis and transition temperatures of ester derivatives of fluoro-hydroxybenzonitriles have been reported, with some exhibiting higher nematic-isotropic transition temperatures than their unsubstituted counterparts . This indicates that the substitution pattern on the benzonitrile core can significantly affect the material's properties.

Applications De Recherche Scientifique

Inhibitory Effects on Tyrosinase and Antimicrobial Properties : It inhibits the monophenolase activity of mushroom tyrosinase and has antibacterial activities against bacteria such as E. coli, B. subtilis, S. aureus, and fungi like C. albicans. The inhibition effects and the minimum inhibitory concentration (MIC) values suggest its potential as an inhibitor of tyrosinase and antimicrobial agent (Qin, 2008).

Complex Formation with Ferric Soybean Lipoxygenase-1 : Studies involving ferric soybean lipoxygenase show that 3,4-dihydroxybenzonitrile forms stable complexes with this enzyme. This complexation is significant for understanding the enzyme's structure and kinetics (Nelson et al., 1995).

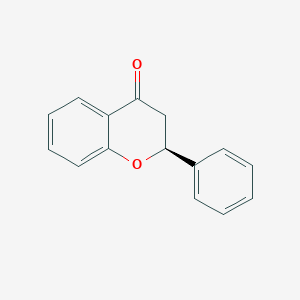

Role in Novel Synthesis of Heterocycles : It plays a role in the novel synthesis of 2-hydroxymethyl-3-phenyl-1, 4-benzodioxanes, indicating its utility in synthesizing specific heterocycles (Ganesh & Krupadanam, 1998).

Antitumor Activity : Derivatives of 3,4-dihydroxybenzonitrile have been examined for their effects on ribonucleotide reductase activity, cell growth, and antitumor activity against L1210 murine leukemia, showing potential in cancer research (Wick & Fitzgerald, 1987).

Photochemistry of Substituted Halogenophenols : The photochemical properties of derivatives, such as 5-chloro-2-hydroxybenzonitrile, have been studied, contributing to understanding the photochemistry of related compounds (Bonnichon et al., 1999).

Herbicide Resistance in Transgenic Plants : It has been studied in the context of conferring herbicide resistance to plants, particularly through a specific nitrilase converting bromoxynil to its primary metabolite (Stalker et al., 1988).

Photocatalysis of Titanium Dioxide : Modified by catechol-type interfacial surface complexes, including 3,4-dihydroxybenzonitrile, it enhances the visible-light response of TiO2 photocatalysts for applications like hydrogen evolution from solutions (Higashimoto et al., 2015).

Green Corrosion Inhibitor for Mild Steel : Derivatives such as 2-aminobenzene-1,3-dicarbonitriles, closely related to 3,4-dihydroxybenzonitrile, show promise as corrosion inhibitors in industrial applications (Verma et al., 2015).

Antiradical Efficiency Synergism : Its role in increasing the radical scavenging equivalence in the presence of nucleophiles like cysteine derivatives indicates potential in antioxidant and polyphenolic research (Saito & Kawabata, 2004).

Safety and Hazards

Orientations Futures

A recent study demonstrated a proof of concept of a rechargeable graphite/SVO battery using 3,4-Dihydroxybenzonitrile dilithium salt (Li2DHBN) as a sacrificial lithium source in the positive electrode . This allows in situ lithiation of the graphite electrode and the cell can further be cycled as a secondary battery .

Mécanisme D'action

Target of Action

It is known to be used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.

Action Environment

The action of 3,4-Dihydroxybenzonitrile is influenced by various environmental factors. For instance, it is insoluble in water , which could affect its distribution and availability in aqueous environments within the body. Furthermore, it is stable in air but may react with strong oxidizers .

Propriétés

IUPAC Name |

3,4-dihydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c8-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWHYWYSMAPBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

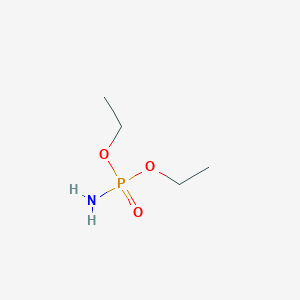

C1=CC(=C(C=C1C#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169616 | |

| Record name | 3,4-Dihydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydroxybenzonitrile | |

CAS RN |

17345-61-8 | |

| Record name | 3,4-Dihydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17345-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017345618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

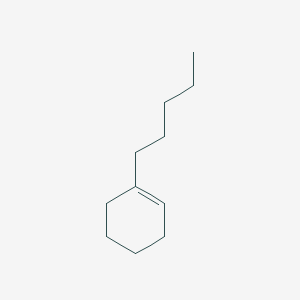

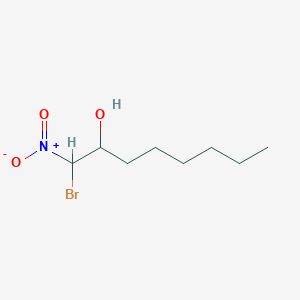

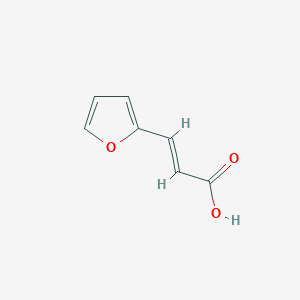

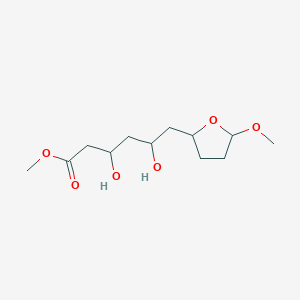

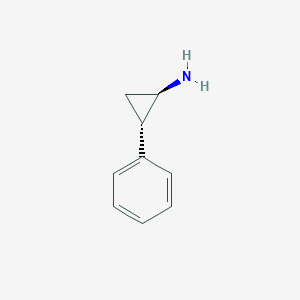

Synthesis routes and methods I

Procedure details

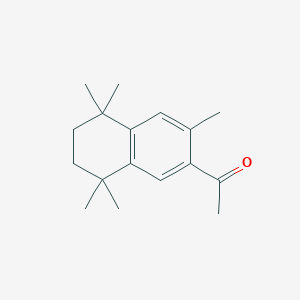

Synthesis routes and methods II

Procedure details

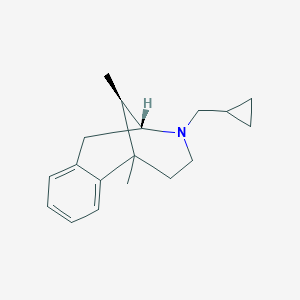

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)

![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)